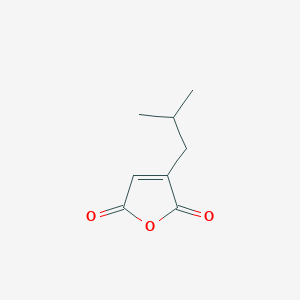
3-(2-Methylpropyl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)furan-2,5-dione is an organic compound that belongs to the class of furans. It is characterized by a furan ring substituted with a 2-methylpropyl group at the third position and two carbonyl groups at the second and fifth positions. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing furans, including 3-(2-Methylpropyl)furan-2,5-dione, is the Paal-Knorr synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of furans often involves the oxidation of hydrocarbons. For example, maleic anhydride, a related compound, is produced by the vapor-phase oxidation of n-butane. This process involves passing a mixture of n-butane and air through a catalyst bed at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropyl)furan-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated furans.
Applications De Recherche Scientifique
3-(2-Methylpropyl)furan-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)furan-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions are crucial for its role in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Anhydride: Shares the furan-2,5-dione structure but lacks the 2-methylpropyl group.
Succinic Anhydride: Similar structure but with different substituents.
Furfural: Contains a furan ring but with an aldehyde group instead of carbonyl groups.
Uniqueness
3-(2-Methylpropyl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furans. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
64291-43-6 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3-(2-methylpropyl)furan-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h4-5H,3H2,1-2H3 |
Clé InChI |
BBDLBFFZGXWYDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


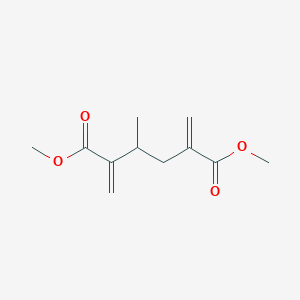
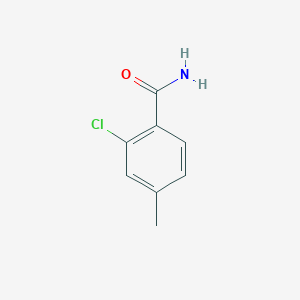
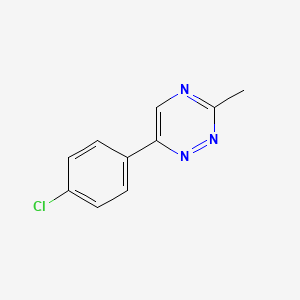

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
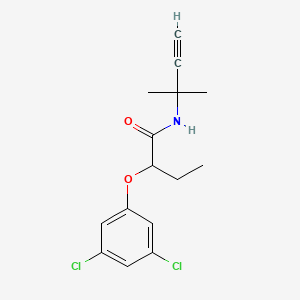
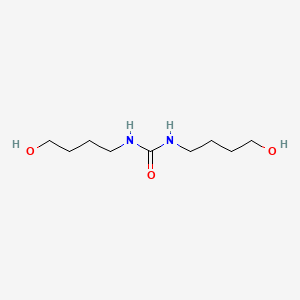
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
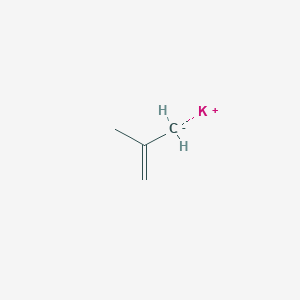
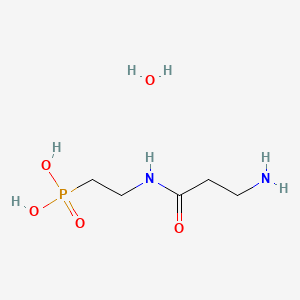
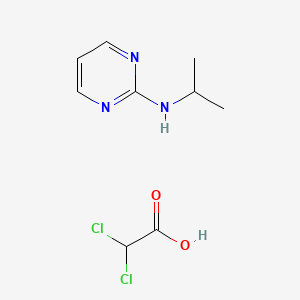
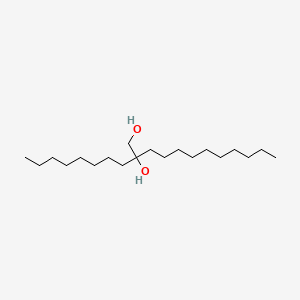

![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
